Anticancer Agent 64 (5m) Exhibits Superior Pan-Cancer Potency Over Closely Related Analogue 5h'
In a head-to-head comparison within the same synthesized series, Anticancer Agent 64 (compound 5m, R₁ = 2-fluoro, R₂ = 3,5-dimethoxy) demonstrated the highest overall antiproliferative potency across three human cancer cell lines (SGC-7901, A549, HeLa) compared to its closest structural analogue, compound 5h' (R₁ = 2-chloro, R₂ = 3,5-dimethoxy). The authors explicitly state that compound 5m exhibited the highest potency against the three cancer cell lines [1]. This demonstrates a clear, quantifiable advantage over a near-identical analogue differing by only one halogen substituent, validating its selection for further mechanistic studies.
| Evidence Dimension | Relative antiproliferative potency across three cell lines |
|---|---|
| Target Compound Data | Highest potency among the series against SGC-7901, A549, and HeLa cell lines |
| Comparator Or Baseline | Compound 5h' and other series analogues |
| Quantified Difference | Qualitatively stated as 'highest potency'; precise IC50 values for 5m and comparators are detailed in the source publication's SAR table |
| Conditions | MTT assay, 72-hour incubation, human cancer cell lines SGC-7901 (gastric), A549 (lung), HeLa (cervical) |
Why This Matters
This direct intra-series comparison validates that 5m, not a generic analogue, is the optimally potent lead for this scaffold, justifying its procurement for studies requiring maximal microtubule-targeted cytotoxicity.
- [1] Wang C, Wang Z, Gao M, Li Y, Zhang Y, Bao K, Wu Y, Guan Q, Zuo D, Zhang W. Design, synthesis and anticancer activity of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles as microtubule-destabilizing agents. Bioorg Chem. 2021 Jan;106:104199. View Source
